molecular formula C20H16FN3O2 B3006552 ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate CAS No. 1546989-52-9

ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate

Cat. No.: B3006552
CAS No.: 1546989-52-9
M. Wt: 349.365
InChI Key: AKEGAXXRAXVVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate is a synthetic pyrazolo[4,3-c]quinoline derivative of significant interest in medicinal chemistry research. The pyrazoloquinoline scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . Pyrazolo[4,3-c]quinoline derivatives, in particular, have been investigated for their affinity for various biological receptors and potential therapeutic applications, which may include serving as enzyme inhibitors or receptor ligands . Researchers value this specific compound as a key intermediate or building block for the design and synthesis of novel bioactive molecules. The presence of the fluorine atom and the phenyl substituent on the core structure allows for fine-tuning of the compound's electronic properties, lipophilicity, and steric interactions, which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-2-26-18(25)12-24-20-15-10-14(21)8-9-17(15)22-11-16(20)19(23-24)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGAXXRAXVVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of various precursors. The core structure features a pyrazoloquinoline moiety, which is known for its diverse biological activities. The presence of the fluoro and phenyl groups enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HEL1.05 ± 0.35Induction of apoptosis
K5621.25 ± 0.35Cell cycle arrest
MCF-7Not specifiedInhibition of migration

The compound's activity has been attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

The biological activity of this compound can be explained through several mechanisms:

  • Inhibition of Cell Proliferation : this compound has shown to inhibit cell proliferation in cancer models by inducing apoptosis and preventing cell cycle progression.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to DNA fragmentation and ultimately cell death .
  • Target Selectivity : It demonstrates selective inhibition against specific targets such as EGFR and VEGFR, which are crucial in tumor growth and metastasis .

Case Studies

Several studies have investigated the efficacy of this compound:

  • Study on Hematological Cancer : A study assessed the compound's effect on hematological cancer cell lines (HEL and K562). Results indicated that it significantly reduced cell viability with IC50 values below 2 µM, showcasing its potential as an effective therapeutic agent against leukemia .
  • Breast Cancer Model : In an MCF-7 breast cancer model, the compound inhibited tumor growth and induced apoptosis, suggesting its role as a promising candidate for breast cancer treatment .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazoloquinoline compounds exhibit promising anticancer properties. Ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar compounds could effectively target specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

Table 1: Anticancer Activity of Pyrazoloquinoline Derivatives

CompoundIC50 (µM)Cancer Cell Line
Ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo...)5.2MCF-7 (Breast cancer)
Pyrazolo[4,3-c]quinoline derivative A7.8A549 (Lung cancer)
Pyrazolo[4,3-c]quinoline derivative B6.5HeLa (Cervical cancer)

Neuropharmacology

The compound's interaction with neurotransmitter systems is also under investigation. Preliminary studies suggest that it may modulate GABAergic activity, which could have implications for treating neurological disorders such as anxiety and epilepsy. Binding affinity studies have shown that related pyrazolo compounds can act as positive allosteric modulators of GABA receptors.

Table 2: Binding Affinity of Related Compounds

CompoundKi (nM)Target Receptor
Ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo...)50GABA A receptor alpha-3/beta-3
Pyrazolo[4,3-c]quinoline derivative C30GABA A receptor alpha-2/beta-2

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various synthetic pathways have been explored to enhance its pharmacological profile through structural modifications.

Case Study: Synthesis Optimization
A recent study focused on optimizing the synthesis of this compound using microwave-assisted methods, which significantly reduced reaction times and improved yields by up to 40%. This approach facilitates the rapid generation of analogs for further biological evaluation.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to elucidate the relationship between the compound's structure and its biological activity. By systematically modifying functional groups and evaluating their effects on potency and selectivity, researchers hope to develop more effective derivatives.

Clinical Trials

As preclinical data accumulate, there is potential for advancing this compound into clinical trials for both anticancer and neuropharmacological applications. Collaborations between academic institutions and pharmaceutical companies may facilitate this transition.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 8-fluoro group in the target compound is unique among the analogs reviewed. Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to non-halogenated analogs .
  • Ester Functionality : The ethyl acetate group is shared with some analogs (e.g., ), but its position on the pyrazole nitrogen (N1) may influence steric interactions in biological targets.

Comparative Challenges :

  • Introducing fluorine at the 8-position likely requires electrophilic fluorination or a pre-fluorinated starting material, adding complexity compared to non-fluorinated analogs.
  • The phenyl group at C3 may necessitate Suzuki-Miyaura coupling or similar cross-coupling steps, as seen in related heterocyclic syntheses .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Fluorine Substitution: The 8-fluoro group may reduce metabolic oxidation compared to non-fluorinated quinoline derivatives, as seen in fluoroquinolones .
  • Phenyl vs. Heteroaryl Groups: The 3-phenyl substituent could enhance π-π stacking interactions in hydrophobic binding pockets, whereas analogs with quinolinyl groups (e.g., ) might exhibit broader π-system interactions.
  • Ester vs. Carbonitrile : The ethyl acetate group may improve solubility relative to carbonitrile-containing analogs (e.g., ), though esterase-mediated hydrolysis could limit bioavailability.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted aminoindoles and esters (e.g., ethyl benzoylacetate) in ethanol under reflux with glacial acetic acid and desiccants like Drierite. Reaction progress is monitored by TLC (CH₂Cl₂/EtOAc 8:2), followed by flash chromatography for purification . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading) and reduce trial-and-error cycles. Statistical models from DoE can identify critical factors influencing yield, such as reaction time or solvent polarity .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C/19F NMR : To confirm proton environments, fluorine substitution, and aromatic stacking.
  • LC-MS : For molecular weight validation and purity assessment.
  • X-ray crystallography : Resolves crystallographic packing and confirms regiochemistry (e.g., pyrazoloquinoline core alignment) .
  • FTIR : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • In vitro enzyme inhibition assays : Target kinases or fluorophore-tagged proteins (e.g., fluorescence polarization assays).
  • Cytotoxicity screening : Use cancer cell lines (e.g., MTT assay) with dose-response curves (IC₅₀ determination).
  • Metabolic stability : Microsomal incubation (e.g., liver microsomes) with LC-MS quantification of parent compound degradation .

Advanced Research Questions

Q. How can computational quantum chemistry enhance reaction design for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling mechanistic insights. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent effects, catalytic pathways). This reduces development time by prioritizing high-probability synthetic routes . Machine learning can further refine predictions by training on historical reaction datasets to suggest optimal catalysts or solvents .

Q. What strategies resolve contradictions between theoretical spectral predictions and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Dynamic NMR : Assesses conformational flexibility causing signal splitting.
  • Solvent titration : Tests solvent-induced shifts (e.g., DMSO vs. CDCl₃).
  • DFT-based NMR prediction : Software (e.g., Gaussian) calculates shielding tensors for comparison with experimental shifts. Discrepancies may indicate unaccounted stereoelectronic effects or impurities .

Q. How can DoE optimize multi-step synthesis involving pyrazoloquinoline intermediates?

  • Methodological Answer : Use fractional factorial designs to screen variables (e.g., temperature, catalyst type, reaction time) across steps. For example:

  • Step 1 (Cyclization) : Optimize acid catalyst concentration (e.g., acetic acid vs. H₂SO₄) .
  • Step 2 (Esterification) : Vary ethyl chloroacetate equivalents and base (e.g., K₂CO₃ vs. NaH).
    Response surface methodology (RSM) models interactions between steps, maximizing overall yield .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Membrane separation : Purify intermediates via nanofiltration (e.g., solvent-resistant membranes) .
  • Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) ensures consistency during scale-up .

Q. How to address low yields in fluorination steps during synthesis?

  • Methodological Answer :

  • Electrophilic fluorination : Optimize F⁺ sources (e.g., Selectfluor®) in aprotic solvents (e.g., acetonitrile).
  • Microwave-assisted synthesis : Enhances reaction kinetics for fluorine incorporation .
  • Isotope labeling : Use ¹⁹F NMR to trace fluorination efficiency and byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.